molecular formula C20H17N3O B1208264 [3-(Acridin-9-ylamino)-5-aminophenyl]methanol CAS No. 154310-42-6

[3-(Acridin-9-ylamino)-5-aminophenyl]methanol

Cat. No.: B1208264
CAS No.: 154310-42-6
M. Wt: 315.4 g/mol
InChI Key: GZHHMAFXYHPHBO-UHFFFAOYSA-N
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Description

[3-(Acridin-9-ylamino)-5-aminophenyl]methanol is a compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound features an acridine moiety, which is known for its intercalating properties with DNA, making it a valuable candidate for various biological and medicinal studies.

Preparation Methods

The synthesis of [3-(Acridin-9-ylamino)-5-aminophenyl]methanol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 9-chloroacridine with 3-amino-5-(hydroxymethyl)aniline under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Chemical Reactions Analysis

[3-(Acridin-9-ylamino)-5-aminophenyl]methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding quinone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the hydroxymethyl group can be replaced by other functional groups using appropriate reagents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

Research indicates that acridine derivatives, including [3-(Acridin-9-ylamino)-5-aminophenyl]methanol, exhibit a range of biological activities:

  • Anticancer Activity : Acridine compounds are recognized for their potential as antitumor agents due to their ability to bind DNA and inhibit cancer cell proliferation .
  • Antimicrobial Properties : Studies have shown that similar compounds possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .
  • Neuroprotective Effects : Some acridine derivatives have demonstrated neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Applications in Drug Development

The compound's unique properties position it as a promising candidate in drug development:

Cancer Therapeutics

  • Acridine derivatives have been explored for their capacity to target various cancer types by intercalating DNA and inhibiting topoisomerases.
  • Specific studies have indicated effective cytotoxicity against breast and prostate cancer cell lines, with IC50 values demonstrating significant potency .

Antimicrobial Agents

  • Research has highlighted the effectiveness of acridine derivatives against bacterial strains like Staphylococcus aureus and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values suggest potential for developing new antibiotics .

Neurodegenerative Disease Treatment

  • Compounds similar to this compound have shown promise in inhibiting enzymes associated with Alzheimer’s disease, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesUnique Properties
AcridineBasic acridine structureKnown for intercalating DNA
9-AminoacridineAmino group at position 9Exhibits anticancer properties
5-Aminosalicylic AcidSalicylic acid backboneUsed primarily as an anti-inflammatory agent
PhenothiazineTwo fused aromatic ringsAntipsychotic properties; different mechanism
This compoundCombination of acridine and phenolic structuresEnhanced biological activity compared to others

Case Studies

  • Anticancer Activity Study : A study evaluated the cytotoxic effects of this compound against various cancer cell lines using MTT assays. Results indicated moderate cytotoxicity with promising therapeutic indices .
  • Neuroprotective Effects Study : Research focused on the compound's ability to inhibit AChE activity, showing potential benefits in models of Alzheimer’s disease through in vitro testing against cholinesterase enzymes .

Mechanism of Action

The mechanism of action of [3-(Acridin-9-ylamino)-5-aminophenyl]methanol primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA by inhibiting the activity of enzymes such as topoisomerase II, which is crucial for DNA replication and repair. The compound’s interaction with DNA can lead to cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

[3-(Acridin-9-ylamino)-5-aminophenyl]methanol can be compared with other acridine derivatives such as:

    Amsacrine: Another acridine derivative used in cancer treatment, known for its ability to inhibit topoisomerase II.

    4′-(9-Acridinylamino)methanesulfon-m-anisidide: A compound with similar DNA intercalating properties and used in anticancer research.

    9-Acridinyl amino acid derivatives: These compounds have shown significant anticancer activity and are used in various medicinal chemistry studies.

Biological Activity

[3-(Acridin-9-ylamino)-5-aminophenyl]methanol is a compound that combines acridine and phenolic structures, which may enhance its biological activities. This compound has garnered attention due to its potential applications in cancer treatment and other therapeutic areas. This article explores the biological activities associated with this compound, including its synthesis, mechanisms of action, and efficacy in various biological assays.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an acridine moiety linked to an amino-substituted phenol. This unique structure may contribute to its bioactivity by facilitating interactions with biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of acridine, including this compound, exhibit antiproliferative activity against various cancer cell lines. Notably, the compound was evaluated for its cytotoxic effects against colorectal (HCT-116), uterine sarcoma (MES-SA), and doxorubicin-resistant MES-SA/Dx5 cell lines. The results demonstrated varying degrees of cytotoxicity, with some derivatives showing significant inhibition of cell viability (IC50 values) compared to standard chemotherapeutics like doxorubicin .

Cell LineIC50 (μM)Reference
HCT-11673.13 ± 3.18
MES-SA47.43 ± 2.56
MES-SA/Dx534.40 ± 1.41

The mechanism by which this compound exerts its anticancer effects is hypothesized to involve intercalation into DNA , leading to disruption of replication and transcription processes. Additionally, the compound may induce apoptosis through the activation of caspases and modulation of signaling pathways related to cell survival and death .

Cholinesterase Inhibition

Another significant biological activity associated with this compound is its potential as a cholinesterase inhibitor . This activity is particularly relevant for neurodegenerative diseases such as Alzheimer's disease, where cholinesterase inhibitors are used therapeutically to enhance cognitive function . The inhibition of acetylcholinesterase (AChE) has been documented in various acridine derivatives, suggesting that this compound may also possess similar properties.

Study on Antiproliferative Activity

In a study assessing the antiproliferative effects of several acridine derivatives, including this compound, researchers found that specific substitutions on the acridine ring significantly influenced cytotoxicity against cancer cell lines. The optimal substitution pattern was identified as crucial for enhancing biological activity .

Cholinesterase Inhibition Assessment

Another study evaluated the cholinesterase inhibitory potential of acridine derivatives. The findings indicated that certain structural modifications could lead to improved inhibition profiles against AChE and butyrylcholinesterase (BChE). Such modifications are essential for developing effective treatments for Alzheimer's disease .

Properties

IUPAC Name

[3-(acridin-9-ylamino)-5-aminophenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O/c21-14-9-13(12-24)10-15(11-14)22-20-16-5-1-3-7-18(16)23-19-8-4-2-6-17(19)20/h1-11,24H,12,21H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHHMAFXYHPHBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC(=CC(=C4)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30327555
Record name [3-(acridin-9-ylamino)-5-aminophenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30327555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154310-42-6
Record name [3-(acridin-9-ylamino)-5-aminophenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30327555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The contacting in step (a) comprises the condensation of 9-chloroacridine and 3,5-diaminobenzyl alcohol to form 3-(9-acridinylamino)-5-hydroxymethylaniline.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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